1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidine
Description
The compound 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidine features a piperidine core substituted with two distinct functional groups:
- A 3,5-dimethylisoxazole-4-sulfonyl group at position 1.
- A [(furan-2-yl)methyl]sulfanyl methyl group at position 2.
The 3,5-dimethylisoxazole moiety enhances electron density at position 4, facilitating sulfonyl group attachment during synthesis, as demonstrated in sulfonyl chloride reactions .
Properties
IUPAC Name |
4-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S2/c1-12-16(13(2)22-17-12)24(19,20)18-7-5-14(6-8-18)10-23-11-15-4-3-9-21-15/h3-4,9,14H,5-8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABNGNPOEYBSNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)CSCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs and their properties are summarized below:
*Estimated based on structural similarity to .
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups :
- The trifluoromethyl group in increases lipophilicity and metabolic resistance, whereas the furan sulfanyl group in the target compound may improve solubility due to oxygen heteroatoms .
- The triazolo-pyridazine substituent in introduces planar aromaticity, favoring DNA or kinase binding.
Synthetic Accessibility :
- Sulfonyl chloride reactions are a common route for attaching the 3,5-dimethylisoxazole sulfonyl group .
Applications :
- The food additive in shares the 3,5-dimethylisoxazole motif but diverges in application due to its pyrazole-imidazolidinedione core.
Pharmacological and Functional Insights
- Furan Derivatives : Piperidine-furan hybrids (e.g., 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methylpiperazine ) exhibit antidepressant and analgesic activities in preclinical models . This suggests the target compound’s furan group may confer neuroactivity.
- Sulfanyl vs.
Analytical Characterization
Compounds like the food additive in are analyzed via reversed-phase HPLC with diode array detection (λ = 210–400 nm), offering a reference method for quantifying the target compound .
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